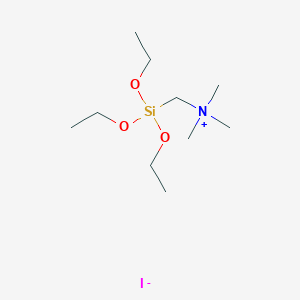
N,N,N-Trimethyl(triethoxysilyl)methanaminium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N-Trimethyl(triethoxysilyl)methanaminium iodide is a quaternary ammonium salt with a unique structure that combines both organic and inorganic components. This compound is known for its applications in various fields, including chemistry, biology, and materials science. Its unique properties make it a valuable reagent in synthetic chemistry and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl(triethoxysilyl)methanaminium iodide typically involves the reaction of trimethylamine with triethoxysilane in the presence of an iodinating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
(CH3)3N+(C2H5O)3SiH+I2→N,N,N-Trimethyl(triethoxysilyl)methanaminium iodide
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N,N,N-Trimethyl(triethoxysilyl)methanaminium iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles, leading to the formation of different quaternary ammonium salts.
Hydrolysis: The triethoxysilyl group can be hydrolyzed in the presence of water, resulting in the formation of silanols and ethanol.
Condensation Reactions: The compound can participate in condensation reactions with other silanes, forming siloxane bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, cyanides, and thiolates.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, with water as the solvent.
Condensation Conditions: Condensation reactions are often carried out in the presence of catalysts such as acids or bases, and at elevated temperatures.
Major Products Formed
Substitution Products: Various quaternary ammonium salts.
Hydrolysis Products: Silanols and ethanol.
Condensation Products: Siloxanes and other polymeric structures.
Wissenschaftliche Forschungsanwendungen
N,N,N-Trimethyl(triethoxysilyl)methanaminium iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts and siloxane polymers.
Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of advanced materials, including coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism by which N,N,N-Trimethyl(triethoxysilyl)methanaminium iodide exerts its effects is primarily through its ability to form strong ionic and covalent bonds. The quaternary ammonium group interacts with negatively charged species, while the triethoxysilyl group can undergo hydrolysis and condensation reactions, leading to the formation of stable siloxane networks. These interactions are crucial for its applications in surface modification, polymerization, and catalysis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetramethylammonium iodide: A simpler quaternary ammonium salt without the silane functionality.
N-Trimethoxysilylpropyl-N,N,N-trimethylammonium chloride: A similar compound with a trimethoxysilyl group instead of triethoxysilyl.
Uniqueness
N,N,N-Trimethyl(triethoxysilyl)methanaminium iodide is unique due to its combination of quaternary ammonium and triethoxysilyl groups. This dual functionality allows it to participate in a broader range of chemical reactions and applications compared to simpler quaternary ammonium salts or silanes alone. Its ability to form stable siloxane networks and interact with various substrates makes it a versatile compound in both research and industrial settings.
Eigenschaften
CAS-Nummer |
81992-37-2 |
|---|---|
Molekularformel |
C10H26INO3Si |
Molekulargewicht |
363.31 g/mol |
IUPAC-Name |
trimethyl(triethoxysilylmethyl)azanium;iodide |
InChI |
InChI=1S/C10H26NO3Si.HI/c1-7-12-15(13-8-2,14-9-3)10-11(4,5)6;/h7-10H2,1-6H3;1H/q+1;/p-1 |
InChI-Schlüssel |
GESZFJNGOCKQHT-UHFFFAOYSA-M |
Kanonische SMILES |
CCO[Si](C[N+](C)(C)C)(OCC)OCC.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4aS,10bS)-2,4-Dimethyl-3,4,4a,5,6,10b-hexahydrobenzo[f]quinoline](/img/structure/B14420184.png)

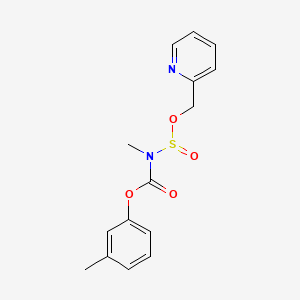
![5,5,6,6-Tetramethyl-5,6-dihydrodibenzo[c,e][1,2]disiline](/img/structure/B14420200.png)
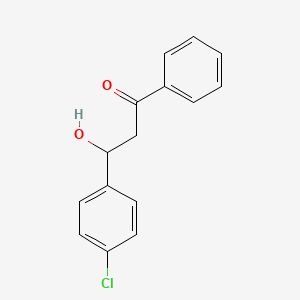
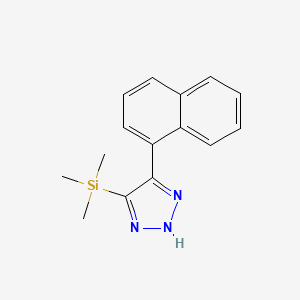
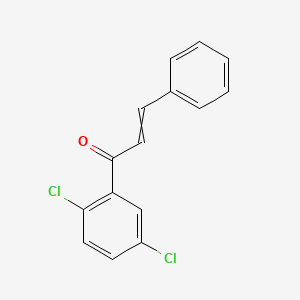
![1,1'-[2-Bromo-2-(4-methylphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14420239.png)

![6-{4-[(1H-Imidazol-1-yl)methyl]phenyl}-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14420244.png)

![1,3-Dimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14420252.png)
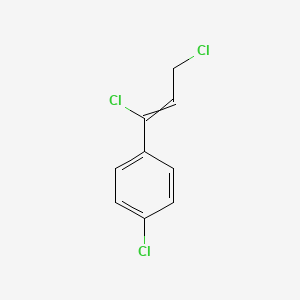
![2,4-Dioxo-1,2,3,4-tetrahydrobenzo[g]pteridine-8-carbonitrile](/img/structure/B14420263.png)
